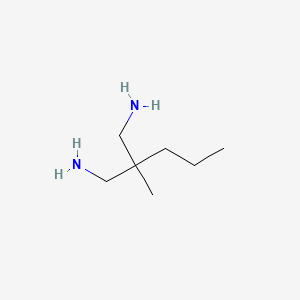![molecular formula C11H10N2 B14370889 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile CAS No. 90777-42-7](/img/structure/B14370889.png)
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylbicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile is a bicyclic compound characterized by its unique structure, which includes two methyl groups and two nitrile groups attached to a bicycloheptadiene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or ketones.
Reduction: Formation of diamines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- 2,5-Norbornadiene-2,3-dicarboxylic acid, dimethyl ester
- 2,3-Bis(methoxycarbonyl)norbornadiene
Uniqueness
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile is unique due to the presence of both methyl and nitrile groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
90777-42-7 |
|---|---|
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
5,6-dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C11H10N2/c1-6-7(2)9-3-8(6)10(4-12)11(9)5-13/h8-9H,3H2,1-2H3 |
InChI 键 |
ZPWHKGJEEHUNTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2CC1C(=C2C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
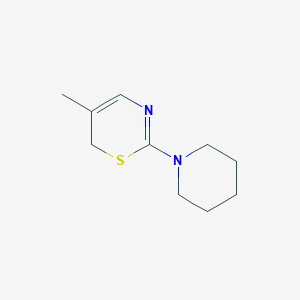
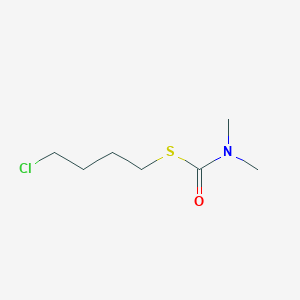
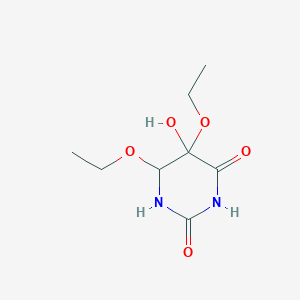

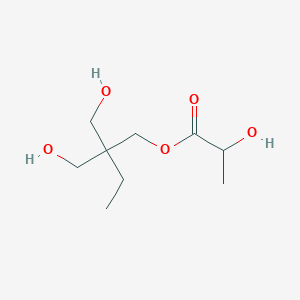
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
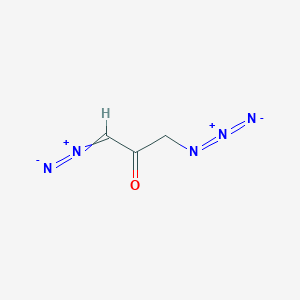
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
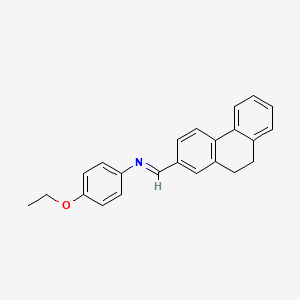
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
